2-Bromophenyltrimethylsilane
Overview
Description
2-Bromophenyltrimethylsilane is a chemical compound with the molecular formula C9H13BrSi . It has a molecular weight of 229.19 . It is used in the field of chemistry, particularly in the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to a trimethylsilane group . The InChI code for this compound is 1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius . The compound is slightly soluble in water .Scientific Research Applications
1. Catalysts in Suzuki-Miyaura Cross-Coupling
2-Bromophenyltrimethylsilane finds application in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions. For instance, functionalized polysiloxane-supported palladium catalysts have been used effectively in such reactions, demonstrating high yields and recyclability (Borkowski et al., 2011). Another study also utilized palladium supported on triazolyl-functionalized polysiloxane as a recyclable catalyst for Suzuki–Miyaura cross-coupling, showing its effectiveness with various substrates (Mieczyńska et al., 2014).
2. Synthesis of Organosilicon Compounds
Organosilicon compounds, such as polymeric systems, are synthesized using this compound. This synthesis involves reactions with magnesium and transformation into various other compounds, displaying its versatility in organosilicon chemistry (Ohshita et al., 1997). Additionally, the compound has been involved in the synthesis of other organo silicon compounds, as shown in research by Andrianov et al. (1960), highlighting its utility in this field (Andrianov et al., 1960).
3. Synthesis of Functionalized Benzothiophenes and Benzofurans
This compound is also instrumental in the synthesis of functionalized benzothiophenes and benzofurans. For example, Capperucci et al. (2009) demonstrated its use in the fluoride-ion-induced reactivity with o-hydroxy benzaldehyde and o-mercaptobenzyl alcohol, leading to the formation of these compounds (Capperucci et al., 2009).
4. Novel Synthetic Methods and Reactions
The compoundplays a role in novel synthetic methods and reactions. For instance, an improved synthesis method for enamines of acylsilanes using this compound was developed, offering a new route to acylsilane compounds (Picard et al., 1990). Furthermore, it has been used in the preparation of certain bromomethyl- and iodomethyl-substituted disilanes, showcasing its utility in creating diverse organometallic compounds (Tamao & Kumada, 1971).
5. Role in Sigma-Bond Metathesis
This compound is involved in sigma-bond metathesis reactions. A study demonstrated its role in the exchange between the B-CH3 bond in lithium monocarbadodecaborate derivative and the C-Si(CH3)3 bond in this compound, leading to the formation of arylated carborate anion (Janoušek et al., 2004).
6. Development of Silyl Heterocycles
The compound has been used in the development of silyl heterocycles. Degl'Innocenti et al. (2007) reported the synthesis of 2-trimethylsilyl-substituted five-membered heterocycles through the reaction of bromo(methoxy)methyltrimethylsilane, leading to several 2-silylated heterocycles (Degl'Innocenti et al., 2007).
Properties
IUPAC Name |
(2-bromophenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSFTLNRCKHHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449294 | |
Record name | 2-bromophenyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-37-4 | |
Record name | 2-bromophenyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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